molecular formula C17H20N4OS B10868997 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea CAS No. 516458-10-9

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea

Cat. No.: B10868997
CAS No.: 516458-10-9
M. Wt: 328.4 g/mol
InChI Key: BTAPFTLAHVLGGY-UHFFFAOYSA-N
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Description

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes an aniline group, a morpholine ring, and a thiourea moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

    Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the thiourea moiety forming hydrogen bonds or covalent bonds with the target, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

  • 1-(4-Anilinophenyl)-3-(2-chlorophenyl)urea
  • (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol
  • 2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol

Uniqueness: 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea stands out due to its unique combination of aniline, morpholine, and thiourea groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

516458-10-9

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-morpholin-4-ylthiourea

InChI

InChI=1S/C17H20N4OS/c23-17(20-21-10-12-22-13-11-21)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H2,19,20,23)

InChI Key

BTAPFTLAHVLGGY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3

solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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